molecular formula C17H11N3O B183101 1-(1-Naphthylcarbonyl)-1H-benzotriazole CAS No. 306990-95-4

1-(1-Naphthylcarbonyl)-1H-benzotriazole

Cat. No. B183101
M. Wt: 273.29 g/mol
InChI Key: SOUJWQBDUNGZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Naphthylcarbonyl)-1H-benzotriazole, commonly known as BNAT, is a heterocyclic organic compound that belongs to the class of benzotriazoles. BNAT is a versatile compound that has been widely used in various scientific research fields due to its unique properties.

Mechanism Of Action

The mechanism of action of BNAT is not fully understood. However, it has been reported that BNAT can act as a UV absorber and antioxidant. BNAT can absorb UV radiation and prevent the formation of free radicals, which can cause damage to DNA and other biomolecules. BNAT can also scavenge free radicals and prevent oxidative stress, which is associated with various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases.

Biochemical And Physiological Effects

BNAT has been reported to have various biochemical and physiological effects. BNAT can inhibit the activity of various enzymes, such as tyrosinase, acetylcholinesterase, and α-glucosidase. BNAT can also modulate the expression of various genes, such as p53, Bcl-2, and NF-κB. BNAT has been reported to have anti-inflammatory, antitumor, antidiabetic, and neuroprotective effects.

Advantages And Limitations For Lab Experiments

BNAT has several advantages for lab experiments. BNAT is a stable and easily available compound that can be synthesized in large quantities. BNAT is also a versatile compound that can be used in various scientific research fields. However, BNAT has some limitations for lab experiments. BNAT is a relatively expensive compound compared to other benzotriazoles. BNAT can also be toxic to cells at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for the research on BNAT. One direction is to develop new synthetic methods for BNAT that can improve its yield and reduce its cost. Another direction is to explore the potential of BNAT as a therapeutic agent for various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. Further studies are also needed to elucidate the mechanism of action of BNAT and its biochemical and physiological effects. Overall, BNAT is a promising compound that has the potential to contribute to various scientific research fields.

Synthesis Methods

BNAT can be synthesized using various methods, including the reaction of 1-naphthylamine and phosgene, followed by cyclization with sodium azide. Another method involves the reaction of 1-naphthylamine with triphosgene, followed by cyclization with sodium azide. The yield of BNAT can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

BNAT has been widely used in various scientific research fields, including organic synthesis, material science, and medicinal chemistry. BNAT is a useful intermediate in the synthesis of various compounds, such as benzotriazole-based dyes, corrosion inhibitors, and UV stabilizers. BNAT has also been used as a building block in the synthesis of various polymers, such as polyurethane and polyamide. In medicinal chemistry, BNAT has been used as a scaffold for the development of various bioactive compounds, such as kinase inhibitors and antitumor agents.

properties

CAS RN

306990-95-4

Product Name

1-(1-Naphthylcarbonyl)-1H-benzotriazole

Molecular Formula

C17H11N3O

Molecular Weight

273.29 g/mol

IUPAC Name

benzotriazol-1-yl(naphthalen-1-yl)methanone

InChI

InChI=1S/C17H11N3O/c21-17(20-16-11-4-3-10-15(16)18-19-20)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H

InChI Key

SOUJWQBDUNGZJE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N3C4=CC=CC=C4N=N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N3C4=CC=CC=C4N=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.